![molecular formula C14H18O2 B1383477 2-[(1S,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid CAS No. 1808353-81-2](/img/structure/B1383477.png)
2-[(1S,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid
Vue d'ensemble
Description
2-[(1S,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid is an organic compound derived from indene, featuring a complex structure with specific stereochemistry. It's an enantiomerically pure substance, which means it has a unique three-dimensional arrangement that plays a crucial role in its biological and chemical properties.
Méthodes De Préparation
Synthetic Routes: The synthesis of 2-[(1S,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid generally involves the catalytic hydrogenation of a precursor compound. Key steps include the formation of the indene ring, followed by functional group modifications and stereoselective reduction processes. Reaction Conditions: Specific reaction conditions often include the use of hydrogen gas, a palladium or platinum catalyst, and temperatures ranging from 40°C to 60°C. These conditions help achieve the desired stereochemistry. Industrial Production Methods: Industrially, this compound can be produced on a large scale using continuous flow reactors which ensure consistent product quality and yield. The process is optimized to minimize waste and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: This compound undergoes several types of reactions, including oxidation, reduction, and substitution. Common Reagents and Conditions:
Oxidation: This typically involves reagents like potassium permanganate or chromium trioxide, often under acidic or basic conditions, leading to the formation of ketones or carboxylic acids.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can reduce the compound to yield alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, often facilitated by a strong base such as sodium hydride or potassium tert-butoxide. Major Products: Depending on the reaction type, products can include various functionalized derivatives such as hydroxylated, alkylated, or acylated indene compounds.
Applications De Recherche Scientifique
Chemistry: This compound serves as a chiral building block in organic synthesis, aiding the creation of enantiomerically pure pharmaceuticals and agrochemicals. Biology: In biological research, it is utilized to study enzyme-substrate interactions, particularly in the context of chiral recognition and catalysis. Medicine: Medicinal chemistry applications include its use as a precursor in the synthesis of anti-inflammatory drugs and selective enzyme inhibitors. Industry: The compound finds utility in the synthesis of polymers and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The compound's mechanism of action is largely dependent on its ability to interact with biological macromolecules such as proteins and nucleic acids. Its unique stereochemistry allows for specific binding to enzyme active sites, influencing enzymatic activity by either inhibition or activation. Molecular targets include enzymes involved in metabolic pathways, where the compound can act as a competitive or non-competitive inhibitor. Pathways affected often include those related to inflammation and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds: Examples include 2-(inden-1-yl)acetic acid, 2-(3-indolyl)acetic acid, and 2-(1-naphthyl)acetic acid. Uniqueness: What sets 2-[(1S,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid apart is its specific stereochemistry, which significantly influences its chemical reactivity and biological interactions. This stereoisomeric purity often translates to higher efficacy and selectivity in its applications compared to its racemic or other diastereomeric counterparts.
Propriétés
IUPAC Name |
2-[(1S,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-9(2)13-7-10(8-14(15)16)11-5-3-4-6-12(11)13/h3-6,9-10,13H,7-8H2,1-2H3,(H,15,16)/t10-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHQGKGQRVLIJD-GWCFXTLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2=CC=CC=C12)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@H](C2=CC=CC=C12)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1383394.png)
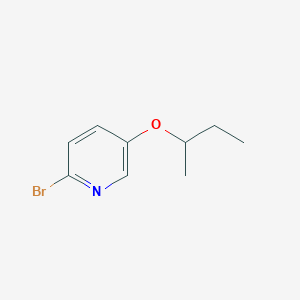
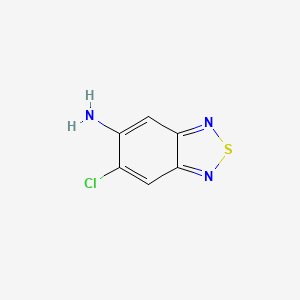

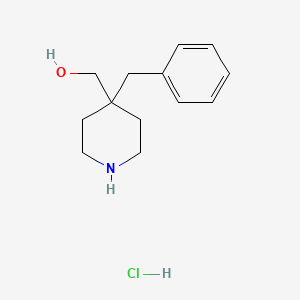
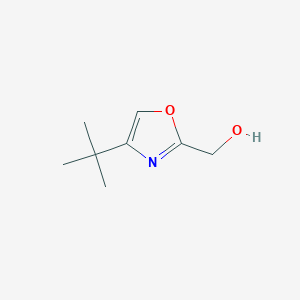
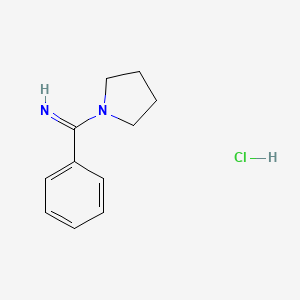

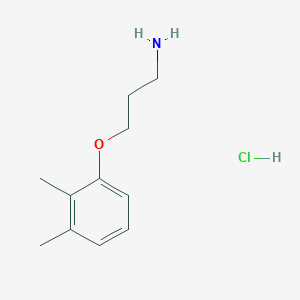
amine hydrochloride](/img/structure/B1383410.png)


amine hydrochloride](/img/structure/B1383415.png)
![2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide dihydrochloride](/img/structure/B1383416.png)
